坦齐西替布
描述
JNK930,也称为坦尼西替尼,是一种有效的、选择性的、口服活性的c-Jun N端激酶(JNK)抑制剂。JNK酶是丝裂原活化蛋白激酶(MAPK)家族的一部分,在细胞对压力信号的反应中起着至关重要的作用。 JNK930在治疗各种纤维化和炎症性疾病方面显示出前景,使其成为医学研究中一个重要的化合物 .
科学研究应用
作用机制
JNK930通过选择性抑制JNK酶的活性发挥作用。JNK酶被各种压力信号激活,在细胞反应中起着至关重要的作用,包括炎症、凋亡和细胞增殖。 通过抑制JNK活性,JNK930调节这些细胞过程,从而产生其治疗效果 .
分子靶点和途径
生化分析
Biochemical Properties
Tanzisertib is known to interact with JNKs, which are members of the mitogen-activated protein kinases (MAPK) family . These interactions play a crucial role in many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death .
Cellular Effects
Tanzisertib has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Tanzisertib has been shown to substantially reduce hepatocyte apoptosis and necrosis .
Molecular Mechanism
Tanzisertib exerts its effects at the molecular level through various mechanisms. It is known to inhibit JNK1, JNK2, and JNK3 with IC50 values of 0.06 µM, 0.007 µM, and 0.006 µM respectively . This inhibition leads to changes in gene expression and impacts the function of various biomolecules .
Dosage Effects in Animal Models
In animal models, the effects of Tanzisertib have been observed to vary with different dosages .
准备方法
合成路线和反应条件
JNK930的合成涉及多个步骤,从关键中间体的制备开始。该过程通常包括以下步骤:
核心结构的形成: JNK930的核心结构是通过一系列缩合和环化反应合成的。这些反应通常涉及使用诸如胺、醛和酮之类的试剂在受控条件下进行。
官能团修饰: 然后对核心结构进行修饰以引入特定的官能团,这些官能团增强化合物的活性选择性。此步骤可能涉及烷基化、酰化和卤化等反应。
工业生产方法
JNK930的工业生产遵循类似的合成路线,但规模更大。该过程针对效率和产率进行了优化,通常涉及自动化系统和高通量技术。 在各个阶段实施质量控制措施以确保最终产品的稳定性和纯度 .
化学反应分析
反应类型
JNK930经历几种类型的化学反应,包括:
氧化: JNK930可以被氧化形成各种氧化衍生物。这些反应中常用的氧化剂包括过氧化氢和高锰酸钾。
还原: JNK930的还原反应涉及氢原子的添加,通常使用硼氢化钠或氢化铝锂等还原剂。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂在酸性或碱性条件下。
还原: 硼氢化钠、氢化铝锂和其他还原剂在无水条件下。
取代: 卤化物、胺和醇等亲核试剂在各种溶剂条件下.
主要形成的产物
从这些反应中形成的主要产物包括氧化衍生物、还原形式和具有不同官能团的取代化合物。 这些产物通常使用光谱技术进行表征以确认其结构 .
相似化合物的比较
JNK930根据其选择性、效力和治疗潜力与其他类似化合物进行比较。一些类似的化合物包括:
SP600125: 与JNK930相比,一种广泛使用的JNK抑制剂,选择性较低。
CC-401: 另一种JNK抑制剂,具有类似的治疗潜力,但药代动力学特性不同。
AS601245: 一种具有不同化学结构和作用机制的JNK抑制剂.
JNK930的独特性
JNK930因其作为JNK抑制剂的高选择性和效力而脱颖而出。其口服生物利用度和良好的药代动力学特征使其成为治疗应用的有希望的候选者。 此外,JNK930在治疗多种疾病方面显示出潜力,包括纤维化和炎症性疾病,使其成为医学研究中一种多功能的化合物 .
属性
IUPAC Name |
4-[[9-[(3S)-oxolan-3-yl]-8-(2,4,6-trifluoroanilino)purin-2-yl]amino]cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N6O2/c22-11-7-15(23)18(16(24)8-11)28-21-27-17-9-25-20(26-12-1-3-14(31)4-2-12)29-19(17)30(21)13-5-6-32-10-13/h7-9,12-14,31H,1-6,10H2,(H,27,28)(H,25,26,29)/t12?,13-,14?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGLGMOPHJQDJB-MOKVOYLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=C3C(=N2)N(C(=N3)NC4=C(C=C(C=C4F)F)F)C5CCOC5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1N2C3=NC(=NC=C3N=C2NC4=C(C=C(C=C4F)F)F)NC5CCC(CC5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025671, DTXSID901026042 | |
Record name | 4-[[9-[(3S)-Tetrahydro-3-furanyl]-8-[(2,4,6-trifluorophenyl)amino]-9H-purin-2-yl]amino]cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-((9-((3S)-Tetrahydrofuran-3-yl)-8-((2,4,6-trifluorophenyl)amino)-9H-purin-2-yl)amino)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899805-25-5, 1629774-47-5 | |
Record name | Tanzisertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0899805255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tanzisertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11798 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-[[9-[(3S)-Tetrahydro-3-furanyl]-8-[(2,4,6-trifluorophenyl)amino]-9H-purin-2-yl]amino]cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-((9-((3S)-Tetrahydrofuran-3-yl)-8-((2,4,6-trifluorophenyl)amino)-9H-purin-2-yl)amino)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TANZISERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5O06306UO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。